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Compound of Interest

Compound Name:
2-Amino-6-

(trifluoromethyl)benzothiazole

Cat. No.: B1301047 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Amino-6-(trifluoromethyl)benzothiazole is a versatile scaffold in medicinal chemistry,

recognized for its utility as a key building block in the synthesis of a wide range of biologically

active compounds. The incorporation of the trifluoromethyl group at the 6-position significantly

influences the molecule's lipophilicity, metabolic stability, and binding interactions with

therapeutic targets. This document provides an overview of its applications, quantitative

biological data for selected derivatives, detailed experimental protocols, and visual

representations of relevant biological pathways and experimental workflows.

Applications in Drug Discovery
Derivatives of 2-amino-6-(trifluoromethyl)benzothiazole have demonstrated a broad

spectrum of pharmacological activities, making them attractive candidates for drug

development in several therapeutic areas:

Neurodegenerative Diseases: This scaffold is a core component of compounds investigated

for the treatment of Alzheimer's disease, Parkinson's disease, and amyotrophic lateral
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sclerosis (ALS). The well-known drug Riluzole, used to treat ALS, is a derivative of this class,

highlighting its neuroprotective potential.

Anticonvulsant Activity: Numerous analogs have been synthesized and evaluated for their

ability to prevent or reduce the severity of seizures, showing promise in models of epilepsy.

Anticancer Activity: Researchers have explored the utility of 2-amino-6-
(trifluoromethyl)benzothiazole derivatives as potential anticancer agents, with some

compounds exhibiting inhibitory activity against various cancer cell lines and key oncogenic

targets like Epidermal Growth Factor Receptor (EGFR).

Enzyme Inhibition: This chemical moiety has been incorporated into inhibitors of various

enzymes, including monoamine oxidase B (MAO-B) and carbonic anhydrases, which are

implicated in a range of diseases.

Data Presentation
Table 1: Anticonvulsant Activity of 2-Amino-6-
(trifluoromethoxy)benzothiazole (Riluzole) Derivatives
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Compound Test Model ED50 (mg/kg, i.p.) Reference

2-Amino-6-

(trifluoromethoxy)benz

othiazole

Maximal Electroshock

(MES)
Not specified [1]

2-Amino-6-

(trifluoromethoxy)benz

othiazole

Sound-induced

seizures (DBA/2 mice)
0.66, 2.1, 4.1 [1]

2-Amino-6-

(trifluoromethoxy)benz

othiazole

Postural seizures (El

mice)
7.5 [1]

2-Amino-6-

(trifluoromethoxy)benz

othiazole

L-glutamate-induced

seizures
8.5 [1]

2-Amino-6-

(trifluoromethoxy)benz

othiazole

Kainate-induced

seizures
9.25 [1]

2-Amino-6-

(trifluoromethoxy)benz

othiazole

Harmaline-induced

tremors
2.5 [1]

Table 2: Anticancer Activity of 2-Aminobenzothiazole
Derivatives

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/3018617/
https://pubmed.ncbi.nlm.nih.gov/3018617/
https://pubmed.ncbi.nlm.nih.gov/3018617/
https://pubmed.ncbi.nlm.nih.gov/3018617/
https://pubmed.ncbi.nlm.nih.gov/3018617/
https://pubmed.ncbi.nlm.nih.gov/3018617/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1301047?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Target/Cell Line(s) IC50 (µM) Reference

Compound 12 (a 2-

aminobenzothiazole

congener)

EGFR 0.096 [2]

MCF-7 2.49 [2]

PC9 (mutant EGFR) 1.05 [2]

HCC827 (mutant

EGFR)
3.43 [2]

Compound 13 (a 2-

aminobenzothiazole

derivative)

HCT116 6.43 [2]

A549 9.62 [2]

A375 8.07 [2]

EGFR 2.80 [2]

Compound 20 (2-

aminobenzothiazole-

TZD series)

HepG2 9.99 [2]

HCT-116 7.44 [2]

MCF-7 8.27 [2]

Compound 24

(containing 1,3,4-

oxadiazole moiety)

C6 (rat glioma) 4.63 [2]

A549 39.33 [2]

Sulphonamide

scaffold based BTA 40
MCF-7 34.5 [3]

HeLa 44.15 [3]

MG63 36.1 [3]
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Indole based

hydrazine

carboxamide scaffold

12

HT29 0.015 [3]

H460 0.28 [3]

A549 1.53 [3]

MDA-MB-231 0.68 [3]

Table 3: Enzyme Inhibitory Activity of Benzothiazole
Derivatives

Compound Target Enzyme IC50 (nM) Reference

Compound 4f (a

benzothiazole

derivative)

Acetylcholinesterase

(AChE)
23.4 [4][5]

Monoamine Oxidase

B (MAO-B)
40.3 [4][5]

Compound 4a MAO-B 67.4 [5]

Compound 4d MAO-B 109.7 [5]

Compound 4h MAO-B 85.1 [5]

Compound 4k MAO-B 124.3 [5]

Compound 4m MAO-B 56.7 [5]

Experimental Protocols
Protocol 1: General Synthesis of 2-Amino-6-substituted-
benzothiazoles
This protocol describes a common method for the synthesis of the 2-aminobenzothiazole core

structure.
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Materials:

Substituted aniline (e.g., 4-(trifluoromethyl)aniline)

Potassium thiocyanate (KSCN)

Glacial acetic acid

Bromine

Ethanol (for recrystallization)

Procedure:

Dissolve the substituted aniline (1 equivalent) and potassium thiocyanate (2-3 equivalents) in

glacial acetic acid in a flask equipped with a stirrer and a dropping funnel.

Cool the mixture in an ice bath to 0-5 °C.

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the reaction

mixture, ensuring the temperature remains below 10 °C.

After the addition is complete, continue stirring the mixture at room temperature for several

hours until the reaction is complete (monitor by TLC).

Pour the reaction mixture into crushed ice with stirring.

Collect the resulting precipitate by vacuum filtration and wash with cold water.

Recrystallize the crude product from a suitable solvent such as ethanol to obtain the purified

2-amino-6-substituted-benzothiazole.[6]

Protocol 2: In Vivo Anticonvulsant Screening (Maximal
Electroshock Seizure - MES Test)
This protocol outlines the procedure for evaluating the anticonvulsant activity of test

compounds in a mouse model.
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Animals:

Male Swiss mice (20-25 g)

Materials:

Test compound

Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

Electroconvulsive shock apparatus

Procedure:

Administer the test compound intraperitoneally (i.p.) to a group of mice at a predetermined

dose. A control group should receive the vehicle only.

At the time of peak effect (e.g., 30 minutes or 1 hour post-administration), subject each

mouse to a maximal electroshock stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) delivered via

corneal electrodes.

Observe the mice for the presence or absence of the tonic hind limb extension phase of the

seizure.

Protection is defined as the absence of the tonic hind limb extension.

Determine the median effective dose (ED50), which is the dose that protects 50% of the

animals from the induced seizure.[7][8]

Protocol 3: In Vitro Anticancer Activity Assay (MTT
Assay)
This protocol describes a colorimetric assay to assess the cytotoxic effects of compounds on

cancer cell lines.

Materials:

Cancer cell line (e.g., MCF-7, A549)
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Complete cell culture medium (e.g., DMEM with 10% FBS)

Test compound dissolved in DMSO

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

96-well microplate

Microplate reader

Procedure:

Seed the cancer cells in a 96-well plate at a density of approximately 5,000-10,000 cells per

well and incubate for 24 hours to allow for cell attachment.

Treat the cells with various concentrations of the test compound (typically in a serial dilution)

and a vehicle control (DMSO).

Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

After the incubation period, add 20 µL of MTT solution to each well and incubate for another

4 hours.

Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the

formazan crystals.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration relative to the vehicle control

and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Mandatory Visualizations
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Caption: General workflow from synthesis to biological evaluation.
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Caption: Inhibition of the EGFR signaling pathway.
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Caption: Structure-activity relationship logic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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